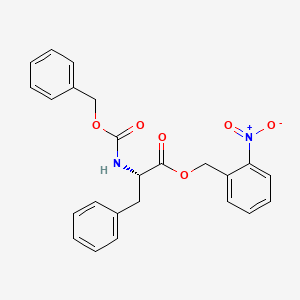

Z-Phe-onb

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Zinc Anode Stabilization in Batteries

Z-Phe-onb, through its phenylalanine component, has been utilized in the stabilization of zinc anodes in aqueous Zn^2+ ion batteries (AZIBs). The amphipathic nature of phenylalanine forms a nucleophilic-hydrophobic interface that homogenizes Zn^2+ flux and repels H_2O molecules, preventing dendrite growth and parasitic reactions at the Zn electrode interface .

Peptide Self-Assembly in Nanomedicine

The Phe-Phe motif, which includes the phenylalanine residue found in Z-Phe-onb, is a key driver for the self-assembly of short peptides into nanostructures and hydrogels. These structures have applications ranging from drug delivery systems to biomaterials, and they play a role in new therapeutic paradigms .

Hydrogel Formation for Biomedical Applications

Z-Phe-onb can contribute to the formation of peptide-based hydrogels (PHGs). These hydrogels are biocompatible and suitable for various biomedical applications, such as drug delivery and diagnostic tools for imaging .

Wirkmechanismus

Target of Action

Z-Phe-onb, also known as benzyloxycarbonyl-phenylalanine, is a synthetic substrate that has been extensively used in studies on the specificity and mechanism of pepsin action . Pepsin, a digestive protease, is the primary target of Z-Phe-onb. This enzyme plays a crucial role in the breakdown of proteins into peptides within the stomach.

Mode of Action

Z-Phe-onb interacts with pepsin through the formation of a sensitive peptide bond with aromatic L-amino acid residues . The interaction between Z-Phe-onb and pepsin is influenced by the ionization of prototrophic groups in both the enzyme and the substrate . The mode of action of Z-Phe-onb involves the cleavage of the peptide bond, which is facilitated by the acidic environment of the stomach where pepsin is active.

Biochemical Pathways

The biochemical pathway affected by Z-Phe-onb primarily involves the digestion of proteins in the stomach. Pepsin, activated in the presence of stomach acid, cleaves the peptide bonds in proteins, breaking them down into smaller peptides. Z-Phe-onb, acting as a substrate for pepsin, participates in this process, thereby influencing the protein digestion pathway .

Result of Action

The molecular effect of Z-Phe-onb’s action involves the cleavage of its peptide bond by pepsin, contributing to the process of protein digestion . On a cellular level, this can influence the overall process of protein metabolism within the cells lining the stomach and potentially impact the efficiency of protein digestion and absorption in the body.

Eigenschaften

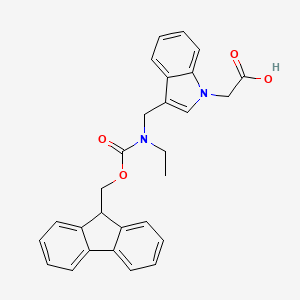

IUPAC Name |

(2-nitrophenyl)methyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c27-23(31-17-20-13-7-8-14-22(20)26(29)30)21(15-18-9-3-1-4-10-18)25-24(28)32-16-19-11-5-2-6-12-19/h1-14,21H,15-17H2,(H,25,28)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIJMZFDXMOASX-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Phe-onb | |

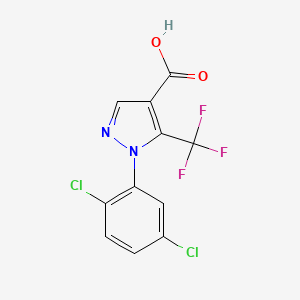

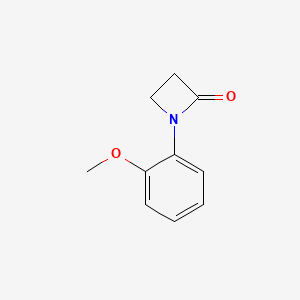

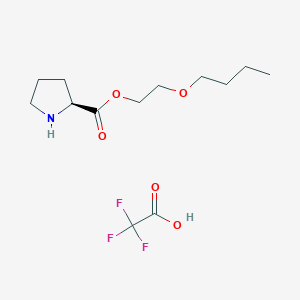

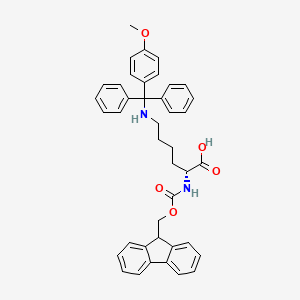

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

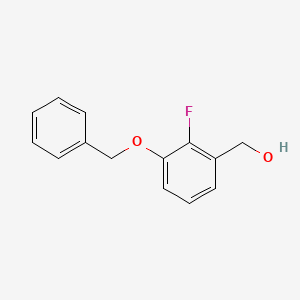

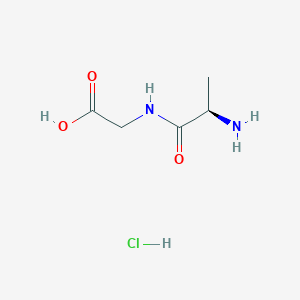

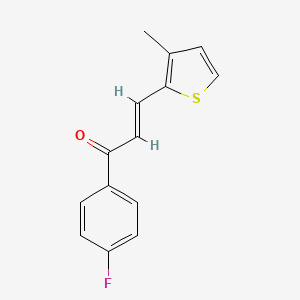

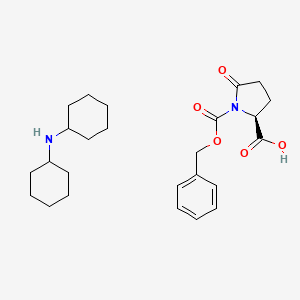

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.